molecular formula C24H27N5O B6042383 4-[4-(2-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

4-[4-(2-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

Cat. No. B6042383
M. Wt: 401.5 g/mol
InChI Key: JYWGLAKQWPSULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, also known as AMN-082, is a synthetic drug that belongs to the class of piperazine derivatives. It was first synthesized in 2005 by a group of researchers led by Dr. Kenji Hashimoto at Chiba University in Japan. Since then, AMN-082 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

4-[4-(2-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine acts as a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This receptor is primarily found in the presynaptic terminals of neurons and is involved in the regulation of neurotransmitter release. By activating mGluR7, 4-[4-(2-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine can modulate the release of neurotransmitters, such as dopamine and glutamate, which are known to be dysregulated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
4-[4-(2-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine in the prefrontal cortex, which is a brain region that is involved in cognitive processes. It has also been shown to reduce the release of glutamate in the hippocampus, which is a brain region that is involved in memory formation. These effects suggest that 4-[4-(2-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine may have potential therapeutic applications in disorders that involve cognitive dysfunction and memory impairment.

Advantages and Limitations for Lab Experiments

4-[4-(2-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has several advantages for lab experiments. It is a selective agonist for mGluR7, which means that it can be used to study the specific effects of activating this receptor. It is also relatively stable and can be administered in various forms, such as intraperitoneal injection or oral gavage. However, there are also some limitations to using 4-[4-(2-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine in lab experiments. Its effects may vary depending on the dose and duration of treatment, and it may interact with other neurotransmitter systems, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of 4-[4-(2-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine. One potential direction is to investigate its therapeutic potential in other neurological and psychiatric disorders, such as Parkinson's disease and anxiety disorders. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which are also implicated in various disorders. Additionally, the development of new analogs of 4-[4-(2-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine may provide more selective and potent compounds for therapeutic use.

Synthesis Methods

The synthesis of 4-[4-(2-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine involves a series of chemical reactions that start with the reaction between 2-naphthoic acid and piperazine. The resulting product is then reacted with 1-piperidinylpyrimidine to obtain 4-[4-(2-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine. The entire synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

4-[4-(2-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and drug addiction. It has been shown to modulate the activity of certain neurotransmitters, such as dopamine and glutamate, which are known to play a crucial role in these disorders.

properties

IUPAC Name

naphthalen-2-yl-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O/c30-24(21-9-8-19-6-2-3-7-20(19)16-21)29-14-12-28(13-15-29)23-17-22(25-18-26-23)27-10-4-1-5-11-27/h2-3,6-9,16-18H,1,4-5,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWGLAKQWPSULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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